2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide
Description
Properties
IUPAC Name |
2-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-17(16-10-4-3-5-11-16)18(21)19-12-6-7-13-20-14-8-9-15-20/h3-5,10-11,17H,2,8-9,12-15H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRJJPZXWICWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC#CCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Alkyne Formation:
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the alkyne intermediate with a carboxylic acid derivative, such as 2-phenylbutanoic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the pyrrolidine ring.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with the target site.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-(4-(pyrrolidin-1-yl)butanamide): Lacks the alkyne group, which may result in different reactivity and biological activity.
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide: Contains a benzamide group instead of a butanamide group, which can affect its chemical properties and applications.
Uniqueness
2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide is unique due to the presence of both the alkyne and pyrrolidine groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Biological Activity
2-Phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide, a complex organic compound, has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a phenyl group, a pyrrolidine ring, and a but-2-yn-1-yl chain. Its molecular formula is , with a molecular weight of 324.42 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide exhibits various biological activities, including enzyme modulation and receptor interactions. Its potential therapeutic applications are being explored in several areas, particularly in neurology and oncology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as ion channels and receptors. For instance, it has been shown to interact with KCNQ potassium channels, which are crucial for neuronal excitability and have implications in treating epilepsy and other neurological disorders .
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications to the phenyl and pyrrolidine components significantly influence the compound's potency and selectivity:
| Modification | Activity Change | Potency (EC50) |
|---|---|---|
| Ethyl to Hydrogen on Phenyl | Shift from antagonist to agonist | 170 nM |
| 3,4-Dimethoxy substituent | 125-fold loss of potency | >20 μM |
| 3-Methoxy substituent | Retained activity similar to phenyl | 120 nM |
| 4-Chloro substituent | Significant loss of activity | 3.3 μM |
These findings indicate that subtle changes in the chemical structure can lead to significant variations in biological activity, underscoring the importance of precise molecular design in drug development .
Case Studies
- KCNQ Channel Modulation : One prominent study evaluated the effects of this compound on KCNQ channels. The results demonstrated that certain derivatives exhibited high selectivity for KCNQ2 over other subtypes, making them promising candidates for treating conditions like epilepsy .
- Metabolic Stability : A metabolic soft spot analysis indicated that the pyrrolidine ring is a major site of metabolism, impacting the compound's stability in vivo. This information is critical for optimizing pharmacokinetic properties during drug development .
- Therapeutic Potential : The compound's ability to modulate ion channels suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders. Further studies are required to elucidate its full therapeutic profile .
Q & A
Q. What are the common synthetic routes for 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide?
The synthesis typically involves multi-step organic reactions, including amide bond formation and alkyne functionalization. A key step is the coupling of the pyrrolidine-containing alkyne moiety with the phenylbutanamide backbone. Catalysts such as palladium on carbon may be employed for coupling reactions, while solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility. Reaction optimization (e.g., temperature, time) is critical to achieving high yields (>70%) and purity, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. How can the molecular structure of this compound be confirmed?
Structural confirmation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): - and -NMR analyze hydrogen/carbon environments, verifying connectivity of the pyrrolidine, alkyne, and phenyl groups.
- Mass Spectrometry (MS): Determines molecular weight (e.g., 350.418 g/mol for related analogs) and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What physicochemical properties are relevant for handling this compound?
Key properties include:
- Solubility: Likely polar aprotic solvent-soluble (DMF, DMSO) due to the amide and pyrrolidine groups.
- Stability: Susceptible to hydrolysis under extreme pH; storage at -20°C in anhydrous conditions is recommended.
- Melting Point: Estimated >150°C based on analogs with similar substituents .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved?
Discrepancies in reported bioactivity may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Methodological approaches include:
- Dose-Response Curves: Establish EC/IC values across multiple models.
- Target Validation: Use CRISPR knockouts or siRNA to confirm specificity toward hypothesized receptors/enzymes.
- Metabolic Stability Assays: Assess degradation in liver microsomes to rule out metabolite interference .
Q. What strategies optimize the compound’s selectivity for a target protein?
Structural modifications guided by computational modeling (e.g., molecular docking) can enhance selectivity:
- Side Chain Engineering: Replace the pyrrolidine group with smaller (azetidine) or bulkier (piperidine) rings to alter steric effects.
- Bioisosteric Replacement: Substitute the alkyne linker with a triazole (via click chemistry) to improve binding affinity.
- Kinetic Studies: Use surface plasmon resonance (SPR) to measure on/off rates and refine structure-activity relationships (SAR) .
Q. How can degradation pathways be characterized under physiological conditions?
- Forced Degradation Studies: Expose the compound to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions.
- LC-MS/MS Analysis: Identify degradation products and propose mechanisms (e.g., amide hydrolysis yielding phenylbutanoic acid and pyrrolidine-alkyne fragments).
- Accelerated Stability Testing: Monitor degradation kinetics at elevated temperatures (40–60°C) to predict shelf life .
Q. What in vitro models are suitable for preliminary toxicity screening?
- Cytotoxicity Assays: Use HepG2 (liver) and HEK293 (kidney) cell lines with MTT/WST-1 assays to quantify IC.
- hERG Channel Inhibition: Patch-clamp electrophysiology to assess cardiac risk.
- CYP450 Inhibition: Evaluate interactions with CYP3A4/2D6 using fluorogenic substrates .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Signals | Interpretation |
|---|---|---|
| -NMR | δ 7.2–7.4 (m, 5H, Ar-H) | Phenyl group presence |
| IR | 1655 cm (C=O stretch) | Amide bond confirmation |
| HRMS | [M+H] m/z 349.201 | Matches theoretical mass |
| Based on analogous compounds . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
